1-(2,3,4-Trimethoxyphenyl)ethanol chemical properties
1-(2,3,4-Trimethoxyphenyl)ethanol chemical properties
An In-Depth Technical Guide to 1-(2,3,4-Trimethoxyphenyl)ethanol: Synthesis, Characterization, and Potential Applications
Section 1: Introduction and Strategic Importance
1-(2,3,4-Trimethoxyphenyl)ethanol is a specialty chemical belonging to the substituted phenylethanol family. Its structure, featuring a chiral center and a highly substituted aromatic ring, makes it a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While direct literature on this specific isomer is limited, its strategic importance is derived from its precursor, 2',3',4'-Trimethoxyacetophenone. This ketone is a known building block for synthesizing chalcones and other flavonoids with potential anti-inflammatory and various other biological activities.[1][2]
The conversion of the ketone to the secondary alcohol, 1-(2,3,4-Trimethoxyphenyl)ethanol, introduces a hydroxyl functional group and a stereocenter. This transformation unlocks new synthetic possibilities, enabling its use as a chiral synthon, a precursor for esterification and etherification reactions, or a key intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, offering a foundational resource for its utilization in research and development.
Section 2: Compound Identification
A clear identification of a chemical entity is paramount for any research or development endeavor. The following table summarizes the key identifiers for 1-(2,3,4-Trimethoxyphenyl)ethanol.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,3,4-Trimethoxyphenyl)ethanol | N/A |
| Molecular Formula | C₁₁H₁₆O₄ | |
| Molecular Weight | 212.24 g/mol | |
| Canonical SMILES | CC(C1=C(C=CC(=C1OC)OC)OC)O | N/A |
| InChI Key | OSDJJQHSRCSLPC-UHFFFAOYSA-N (Isomer) | |
| CAS Number | 21041-86-5 (Disputed) | N/A |
| Appearance (Predicted) | Colorless to pale yellow liquid or low-melting solid | N/A |
Note: The CAS number 21041-86-5 has been associated with this structure in some databases, but other sources link it to Cobalt(II) hydroxide.[3][4][5] Researchers should verify the identity of any procured material via analytical methods.
Section 3: Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol is the reduction of its corresponding ketone, 2',3',4'-Trimethoxyacetophenone. This transformation is a cornerstone of organic chemistry, and several reagents can accomplish it.
Synthetic Workflow: Reduction of a Prochiral Ketone
The reduction of the carbonyl group in 2',3',4'-Trimethoxyacetophenone creates a new chiral center. The choice of reducing agent determines whether the product is a racemic mixture or an enantiomerically enriched compound. For general laboratory use, sodium borohydride (NaBH₄) offers an excellent combination of safety, selectivity, and efficiency for producing the racemic alcohol.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a standard, reliable method for the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol on a laboratory scale.
Materials:
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2',3',4'-Trimethoxyacetophenone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2',3',4'-Trimethoxyacetophenone (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath with continuous stirring.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes excess NaBH₄.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Aqueous Workup: To the remaining residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The washing steps are self-validating; they remove acidic and aqueous impurities, and a clean separation of layers indicates successful removal.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude alcohol via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Section 4: Physicochemical Properties
The table below outlines the calculated and predicted physicochemical properties of the target compound. These values are essential for planning experiments, including selecting appropriate solvents and purification techniques.
| Property | Value | Notes |
| Molecular Weight | 212.24 g/mol | Calculated. |
| Form | Solid | Based on the related 1-(2,4,6-trimethoxyphenyl)ethanol. |
| Boiling Point | ~295-297 °C | Estimated, based on the precursor ketone.[6] |
| Melting Point | >15 °C | Estimated, likely higher than the precursor ketone (14-15 °C).[6] |
| Density | ~1.15 g/mL | Estimated, based on the precursor ketone.[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, DCM); limited solubility in water. | Predicted based on structure and data for similar compounds.[2][7][8] |
| Storage Class | Combustible Solid/Liquid | Predicted based on similar structures. |
Section 5: Spectroscopic Signature Analysis (Predicted)
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¹H NMR: The most telling change will be the disappearance of the acetyl methyl singlet (around δ 2.5 ppm) from the starting material. This will be replaced by two new signals corresponding to the 1-hydroxyethyl group: a doublet for the methyl group (CH₃) around δ 1.5 ppm and a quartet for the methine proton (CH-OH) around δ 5.0 ppm. The aromatic and methoxy protons will remain in their respective regions.
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¹³C NMR: The ketone carbonyl signal (C=O) in the precursor, typically found around δ 200 ppm, will be absent in the product spectrum. A new signal for the alcohol-bearing carbon (CH-OH) will appear in the δ 65-75 ppm range.
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IR Spectroscopy: A successful reduction is unequivocally confirmed by the disappearance of the strong carbonyl (C=O) stretching band from the precursor (around 1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band in the product spectrum, typically in the 3200-3600 cm⁻¹ region.
Section 6: Potential Research Applications
The primary value of 1-(2,3,4-Trimethoxyphenyl)ethanol lies in its potential as a versatile intermediate in synthetic chemistry.
Chiral Building Block
As a chiral alcohol, it can be resolved into its individual enantiomers or synthesized directly in an enantiomerically pure form through asymmetric reduction. These pure enantiomers are valuable starting materials for the synthesis of complex, stereochemically-defined target molecules, which is a critical requirement in modern drug development.[9]
Precursor to Bioactive Molecules
The precursor, 2',3',4'-Trimethoxyacetophenone, is used to create chalcones with demonstrated anti-inflammatory properties.[1] The alcohol derivative provides an alternative synthetic handle. The hydroxyl group can be used as a nucleophile, converted into a good leaving group, or used to introduce new functionalities, expanding the library of potential bioactive compounds that can be synthesized from this trimethoxylated scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 氢氧化钴(II) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cobalt(II) hydroxide | 21041-93-0 [chemicalbook.com]
- 6. 2',3',4'-TRIMETHOXYACETOPHENONE | 13909-73-4 [chemicalbook.com]
- 7. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 8. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
